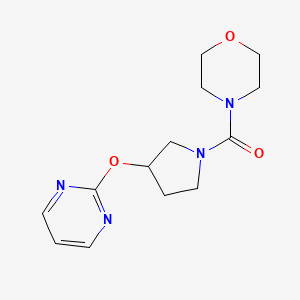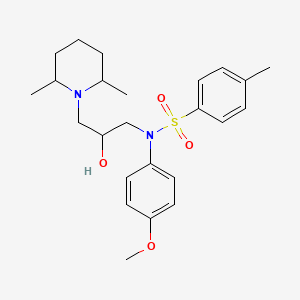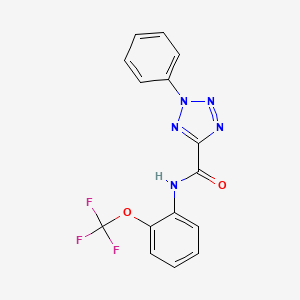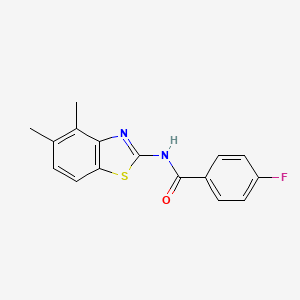![molecular formula C28H25FN6O2 B2821591 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031595-05-7](/img/no-structure.png)
8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C28H25FN6O2 and its molecular weight is 496.546. The purity is usually 95%.
BenchChem offers high-quality 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quality Control and Antimalarial Research
A study focused on the development of quality control methods for a leading compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, highlighting its potential as an antimalarial agent. This research underscores the significance of establishing quality control measures for novel compounds, which could extend to those structurally related to "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" for their further study and application in antimalarial efforts (Danylchenko et al., 2018).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of quinazoline derivatives, indicating the potential of these compounds in developing new antimicrobial agents. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed potential antimicrobial activity (Babu et al., 2015). These findings suggest that compounds like "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" could be explored for their antimicrobial properties.
Synthesis and Characterization for Pharmaceutical Applications
Research on the synthesis, characterization, and antibacterial activity of terazosin hydrochloride and its derivatives provides a framework for understanding how quinazoline derivatives can be developed and analyzed for pharmaceutical uses. This includes exploring their potential antibacterial properties and developing methods for their synthesis and quality control (Kumar et al., 2021). Similar methodologies could apply to compounds structurally related to "8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one," highlighting their relevance in drug development and quality control.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-fluoroaniline with 2-chloroacetyl chloride to form 2-(2-fluorophenyl)acetamide. This intermediate is then reacted with 4-(2,5-dimethylphenyl)piperazine to form 8-(4-(2,5-dimethylphenyl)piperazin-1-yl)acetamido-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one. The final step involves the reaction of the intermediate with phosgene to form the desired compound.", "Starting Materials": [ "2-fluoroaniline", "2-chloroacetyl chloride", "4-(2,5-dimethylphenyl)piperazine", "phosgene" ], "Reaction": [ "Step 1: Reaction of 2-fluoroaniline with 2-chloroacetyl chloride in the presence of a base to form 2-(2-fluorophenyl)acetamide.", "Step 2: Reaction of 2-(2-fluorophenyl)acetamide with 4-(2,5-dimethylphenyl)piperazine in the presence of a coupling agent to form 8-(4-(2,5-dimethylphenyl)piperazin-1-yl)acetamido-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one.", "Step 3: Reaction of the intermediate with phosgene in the presence of a base to form the desired compound." ] } | |
Numéro CAS |
1031595-05-7 |
Nom du produit |
8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
Formule moléculaire |
C28H25FN6O2 |
Poids moléculaire |
496.546 |
Nom IUPAC |
8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C28H25FN6O2/c1-17-7-8-18(2)23(15-17)33-11-13-34(14-12-33)28(37)19-9-10-21-24(16-19)35-26(30-27(21)36)25(31-32-35)20-5-3-4-6-22(20)29/h3-10,15-16,32H,11-14H2,1-2H3 |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2821513.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide](/img/structure/B2821514.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821515.png)



![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)
![5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2821524.png)


![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)
![N-(3-acetamidophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2821530.png)